13.6-Fold Difference in URAT1 Inhibitory Potency Compared to the 2-Bromo-4-fluoro-5-methoxy Regioisomer
The URAT1 inhibitory activity of 2-Bromo-5-fluoro-4-methoxybenzoic acid is quantitatively distinct from its regioisomer, 2-Bromo-4-fluoro-5-methoxybenzoic acid. In a cellular assay measuring the inhibition of [14C]-uric acid uptake in HEK293 cells overexpressing human URAT1, the target compound exhibits an IC50 of 3,800 nM [1]. In contrast, the regioisomer is significantly more potent, with an IC50 of 280 nM under comparable assay conditions [2].
| Evidence Dimension | Inhibition of URAT1-mediated uric acid uptake |
|---|---|
| Target Compound Data | IC50 = 3,800 nM (3.80E+3 nM) |
| Comparator Or Baseline | 2-Bromo-4-fluoro-5-methoxybenzoic acid: IC50 = 280 nM |
| Quantified Difference | The comparator is 13.6-fold more potent (3800 nM / 280 nM). |
| Conditions | Human URAT1 stably overexpressing in human HEK293 cells; assessment of 14C-uric acid uptake after 30 min preincubation. |
Why This Matters
This ~14-fold difference in potency, driven solely by the regiochemistry of the substituents, demonstrates that the target compound is not a generic URAT1 inhibitor and is essential for research programs requiring this specific activity profile or using it as a less potent control analog.
- [1] BindingDB. (2024). BDBM50624556 (CHEMBL5396907): 2-Bromo-5-fluoro-4-methoxybenzoic acid. IC50: 3.80E+3 nM. BindingDB Database. View Source
- [2] BindingDB. (2021). BDBM50518675 (CHEMBL4458898): 2-Bromo-4-fluoro-5-methoxybenzoic acid. IC50: 280 nM. BindingDB Database. View Source
